(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride
CAS No.: 62755-57-1
Cat. No.: VC12004441
Molecular Formula: C8H5Cl3O2S
Molecular Weight: 271.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62755-57-1 |
|---|---|
| Molecular Formula | C8H5Cl3O2S |
| Molecular Weight | 271.5 g/mol |
| IUPAC Name | (E)-2-(2,4-dichlorophenyl)ethenesulfonyl chloride |
| Standard InChI | InChI=1S/C8H5Cl3O2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H/b4-3+ |
| Standard InChI Key | MQFAGVDNFKYFHR-ONEGZZNKSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)Cl |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
(E)-2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride has the molecular formula C₈H₅Cl₃O₂S and a molecular weight of 271.5 g/mol. The IUPAC name, (E)-2-(2,4-dichlorophenyl)ethenesulfonyl chloride, reflects its trans-configuration (E-isomer) and substitution pattern. Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)Cl |
| InChI Key | MQFAGVDNFKYFHR-ONEGZZNKSA-N |
| PubChem CID | 22755815 |
The compound’s sulfonyl chloride group (–SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols . The 2,4-dichlorophenyl moiety enhances lipophilicity, which may influence its pharmacokinetic properties in drug discovery.
Synthesis and Industrial Production
The synthesis of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride typically involves sulfonation and chlorination of precursor alkenes. Industrial methods often employ continuous flow processes to optimize yield and purity. Key steps include:
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Sulfonation: Reaction of 2,4-dichlorostyrene with chlorosulfonic acid to form the sulfonic acid intermediate.
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Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the sulfonyl chloride.
Solvents such as dichloromethane or acetonitrile are used, often with acid/base catalysts to accelerate the reaction. The final product is isolated via distillation or crystallization, with purity levels exceeding 95% in commercial batches.
Reactivity and Mechanistic Insights
The compound’s reactivity is dominated by its sulfonyl chloride group, which participates in two primary reaction types:
Nucleophilic Substitution
The –SO₂Cl group undergoes substitution with amines to form sulfonamides, a reaction critical in pharmaceutical synthesis. For example:
This reaction proceeds via a two-step mechanism: (i) nucleophilic attack at the sulfur atom, and (ii) chloride elimination .
Michael Addition
The α,β-unsaturated sulfonyl group acts as a Michael acceptor, enabling conjugate additions with enolates or Grignard reagents . This property is exploited in constructing complex molecules, such as β-sulfonyl ketones:
Applications in Medicinal and Agrochemistry
Pharmaceutical Intermediates
The compound serves as a precursor to sulfonamide drugs, which exhibit antibacterial, antiviral, and anticancer activities. Its dichlorophenyl group may enhance binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .
Comparative Analysis with Related Compounds
Future Research Directions
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